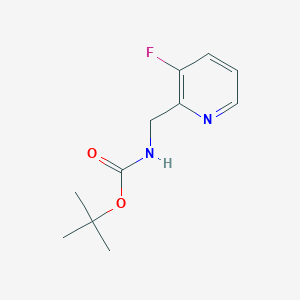

tert-butyl (3-fluoropyrid-2-yl)methylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3-fluoropyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-9-8(12)5-4-6-13-9/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLFDXDBLLWDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594479 | |

| Record name | tert-Butyl [(3-fluoropyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-28-1 | |

| Record name | 1,1-Dimethylethyl N-[(3-fluoro-2-pyridinyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(3-fluoropyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Direct Carbamate Formation

Reagents : tert-Butyl chloroformate, 3-fluoropyridine, and triethylamine.

-

- Dissolve 3-fluoropyridine in an appropriate solvent such as dichloromethane.

- Add triethylamine as a base to the solution.

- Slowly add tert-butyl chloroformate to the mixture while stirring at room temperature.

- Allow the reaction to proceed for several hours, monitoring completion via thin-layer chromatography (TLC).

- Quench the reaction with water and extract the product using an organic solvent.

Yield : Typically yields around 70-80% after purification by column chromatography.

Method 2: N-Methylation followed by Carbamate Formation

Reagents : Methyl iodide, tert-butyl carbamate, and potassium carbonate.

-

- React tert-butyl carbamate with methyl iodide in the presence of potassium carbonate in a suitable solvent like acetone.

- Stir the mixture at reflux for several hours until complete conversion is observed.

- After cooling, add water to precipitate the product.

Yield : This method can provide yields of approximately 60%.

Method 3: Using Fluorinated Reagents

Reagents : Fluorinated pyridine derivatives and coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).

-

- Combine a fluorinated pyridine derivative with tert-butyl carbamate in an organic solvent.

- Introduce EDC as a coupling agent to facilitate the reaction.

- Stir under inert atmosphere conditions at room temperature or slightly elevated temperatures.

Yield : Yields can vary but are generally around 50%.

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Direct Carbamate Formation | tert-Butyl chloroformate, 3-fluoropyridine | Room temperature | 70-80 |

| N-Methylation | Methyl iodide, tert-butyl carbamate | Reflux | ~60 |

| Using Fluorinated Reagents | Fluorinated pyridine, EDC | Inert atmosphere | ~50 |

The preparation of tert-butyl (3-fluoropyrid-2-yl)methylcarbamate can be achieved through various synthetic routes, each with its advantages and limitations concerning yield and complexity. The choice of method may depend on the availability of reagents and specific requirements for purity and scale.

Continued exploration into more efficient synthesis methods or alternative routes could enhance yield and reduce costs associated with producing this compound for research purposes.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3-fluoropyrid-2-yl)methylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.

Major Products Formed

Substitution Reactions: The major products are the substituted pyridine derivatives.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-butyl (3-fluoropyrid-2-yl)methylcarbamate is utilized in various scientific research fields, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The fluoropyridine moiety can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Electronic Effects: The 3-fluoropyridine derivative exhibits stronger electron-withdrawing effects compared to non-fluorinated analogs (e.g., 6-aminopyridin-2-yl analog), influencing its reactivity in nucleophilic substitutions .

- Solubility : Hydroxyl-containing analogs (e.g., pyrimidine derivative in ) show higher polarity and aqueous solubility than the fluoropyridine derivative.

- Synthetic Utility: Brominated analogs (e.g., 2-bromo-3-fluorobenzylcarbamate ) are preferred for Suzuki-Miyaura couplings, while the amino-pyridine derivative serves as a precursor for further functionalization.

Physicochemical Properties

- Thermal Stability : tert-Butyl carbamates generally decompose above 200°C, with fluorinated analogs showing marginally higher stability due to C-F bond strength .

- NMR Signatures : The ¹H NMR of the 3-fluoropyridyl derivative shows distinct aromatic protons at δ 8.3–7.2 ppm, while the pyrimidine analog displays a downfield-shifted hydroxyl proton (δ 10–12 ppm) .

Biological Activity

Introduction

tert-butyl (3-fluoropyrid-2-yl)methylcarbamate is a chemical compound with the molecular formula C11H15FN2O2 and a molecular weight of 226.25 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential as an enzyme inhibitor and its applications in the development of pharmaceuticals.

The synthesis of this compound typically involves the reaction of 3-fluoropyridine-2-methanol with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. The fluoropyridine moiety can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can inhibit enzymatic activity by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on critical enzymes involved in neurodegenerative diseases. For instance, studies have shown that certain derivatives can inhibit β-secretase and acetylcholinesterase, which are implicated in Alzheimer's disease pathology. These compounds prevent amyloid beta peptide aggregation, a hallmark of Alzheimer's disease .

Table 1: Comparison of Biological Activities

| Compound | Enzyme Target | Activity Description |

|---|---|---|

| This compound | β-secretase, Acetylcholinesterase | Inhibits amyloid beta aggregation |

| M4 Compound | β-secretase | Moderate protective effect against Aβ-induced toxicity |

| Galantamine | Acetylcholinesterase | Significant reduction in Aβ levels |

Case Studies

- In Vitro Studies : A study assessed the protective effects of compounds similar to this compound on astrocyte cells exposed to Aβ 1-42. Results indicated a reduction in TNF-α levels and free radicals, suggesting potential neuroprotective properties .

- In Vivo Studies : In an animal model, treatment with derivatives showed a decrease in β-secretase activity compared to controls, although not statistically significant when compared to established treatments like galantamine .

Applications in Research

This compound is utilized in various fields:

- Medicinal Chemistry : As an intermediate for synthesizing more complex organic molecules.

- Biological Research : In studies focused on enzyme inhibitors and receptor ligands.

- Agrochemicals : Development of new agrochemical agents.

Q & A

Q. What are the optimal synthetic routes for tert-butyl (3-fluoropyrid-2-yl)methylcarbamate?

The compound is typically synthesized via carbamate protection of the amine group on the pyridine scaffold. A common approach involves reacting 3-fluoro-2-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are used, with reaction monitoring via TLC or HPLC. Yields range from 60–85%, depending on purification methods (e.g., column chromatography) .

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection of amine | Boc₂O, Et₃N, DCM, 0°C to RT, 12h | 75% |

| Purification | Silica gel chromatography (Hexane:EA) | 82% |

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H). The fluoropyridine ring protons show distinct splitting patterns due to fluorine coupling (e.g., 8.2–8.5 ppm for H-4 and H-5). The methylene group (CH₂) adjacent to the carbamate resonates at ~4.3 ppm .

- FT-IR : Stretch bands at ~1680–1700 cm⁻¹ (C=O of carbamate) and ~1250 cm⁻¹ (C-F) confirm functional groups.

- HRMS : Molecular ion peaks align with the molecular formula C₁₁H₁₅FN₂O₂ .

Q. What are the stability and storage recommendations for this compound?

The carbamate is hygroscopic and sensitive to strong acids/bases. Store under inert gas (N₂/Ar) at –20°C in amber vials. Decomposition occurs above 150°C, releasing CO₂ and tert-butanol. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can computational methods predict reactivity in Diels-Alder reactions involving this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the fluorine atom on pyridine, which enhances dienophile activity. Frontier molecular orbital (FMO) analysis reveals a low LUMO energy (–1.8 eV), favoring electron-rich dienes. Reaction path sampling identifies transition states with activation energies of ~20 kcal/mol, validated experimentally .

Q. What role does this carbamate play in synthesizing protease inhibitors?

The fluoropyridine moiety acts as a bioisostere for aromatic residues in protease binding pockets. For example, tert-butyl carbamates are intermediates in β-secretase inhibitors for Alzheimer’s disease. The Boc group enables selective deprotection during stepwise synthesis, minimizing side reactions .

Q. How can crystallography elucidate non-covalent interactions in derivatives of this compound?

Single-crystal X-ray diffraction reveals halogen bonding between the fluorine atom and protein backbone amides (distance: ~3.0 Å). Hydrogen bonds between the carbamate carbonyl and lysine residues (2.8–3.2 Å) stabilize inhibitor-enzyme complexes. These insights guide rational drug design .

Q. What strategies resolve contradictions in reaction yields reported across studies?

Divergent yields often stem from impurity profiles (e.g., unreacted amine or Boc-protected byproducts). Advanced purification (preparative HPLC) and reaction optimization (e.g., microwave-assisted synthesis at 80°C for 1h) improve reproducibility. Kinetic studies using in-situ IR spectroscopy identify rate-limiting steps .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.